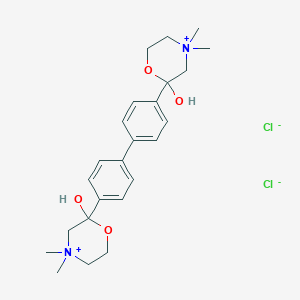

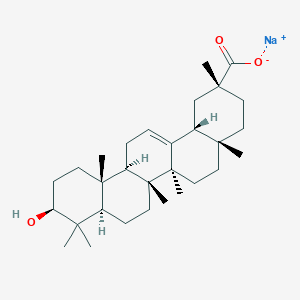

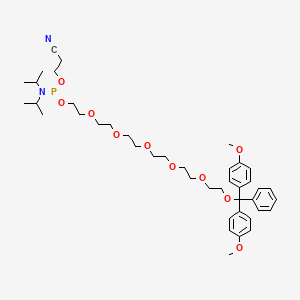

![molecular formula C8H16O5 B608003 Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate CAS No. 457897-73-3](/img/structure/B608003.png)

Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate

Übersicht

Beschreibung

“Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate” is a chemical compound with the linear formula C8H16O5 . It is also known as “Hydroxy-PEG2-C2-methyl ester” or "Hydroxy-PEG2-methyl ester" .

Molecular Structure Analysis

The molecular formula of “Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate” is C8H16O5 . It has an average mass of 192.210 Da and a monoisotopic mass of 192.099777 Da .Physical And Chemical Properties Analysis

“Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 286.0±20.0 °C at 760 mmHg, and a flash point of 107.9±15.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis

Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate has been analyzed using size-exclusion chromatography, specifically through a method developed for its rapid determination. This method employs an Aminex HPX-87 H ion exclusive column and sulfuric acid solution, proving effective in detecting low molecular weight PEG derivatives (Shi Li-qi, 2015).

Catalysis in Chemical Synthesis

It has been utilized as a component in the methoxycarbonylation of ethene, an important reaction for producing methyl propanoate. This process employs a palladium-based catalyst, highlighting its role in industrial chemical synthesis (W. Clegg et al., 1999).

Gas Chromatographic Analysis

In gas chromatographic analyses, methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate has been identified as an artifact during saponification and methylation processes. This discovery is crucial in analytical chemistry, particularly in the study of triterpene cinnamate mixtures (F. Warnaar, 1976).

Polymer Chemistry

This compound plays a role in the synthesis of various polymers and copolymers. For instance, it's been used in the preparation of β-Keto Ester Acetals, which are important intermediates in polymer chemistry (D. J. Collins et al., 1990).

Baeyer-Villiger Monooxygenase Reactions

In biochemical applications, methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate is involved in Baeyer-Villiger monooxygenase reactions. These enzymes use it to produce methyl propanoate, which is a significant precursor for polymethyl methacrylates (Hugo L van Beek et al., 2014).

Ligand Synthesis

It has been used in synthesizing new bifunctional cyclen-based ligands. These ligands have potential applications in medicinal chemistry and imaging (P. Řezanka et al., 2008).

Macromolecular Chemistry

The compound is significant in the synthesis of macromolecules with specific functionalities. For example, its role in the methoxycarbonylation of ethene to produce methyl propanoate has been studied, exploring the influence of macromolecular architecture on chemical reactions (N. Vautravers, D. Cole-Hamilton, 2009).

Atmospheric Chemistry

In atmospheric chemistry, research on the degradation of similar ethers provides insights into the reactivity and environmental impact of these compounds. Studies on the degradation of related ethers help understand the atmospheric behavior of methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate (Inmaculada Aranda et al., 2021).

Ionophore Synthesis

It has been employed in the synthesis of carboxylic ionophores, which are important in the selective transport of ions across biological membranes. This has implications in biochemistry and pharmacology (Noriko Chikaraishi-Kasuga et al., 1997).

Eigenschaften

IUPAC Name |

methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFWEUBKPURUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using ionic exclusion chromatography for analyzing Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate?

A1: The research highlights several benefits of using ionic exclusion chromatography for this specific application []:

Q2: What are the potential applications of this analytical method in a research setting?

A2: This specific method, due to its advantages, can be applied in various research scenarios involving Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

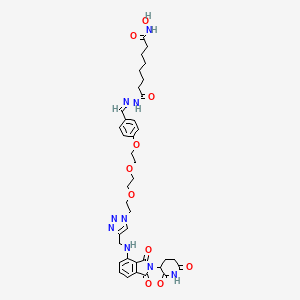

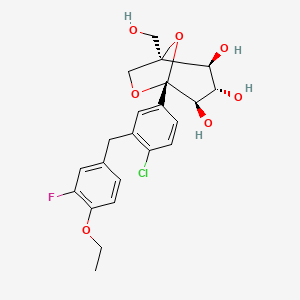

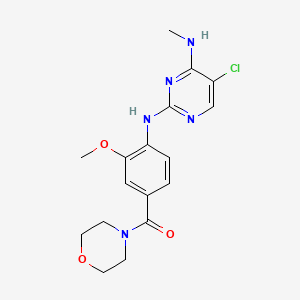

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

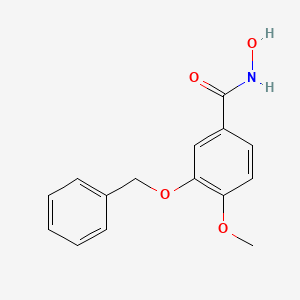

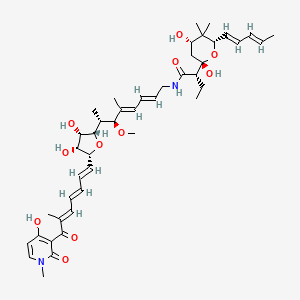

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

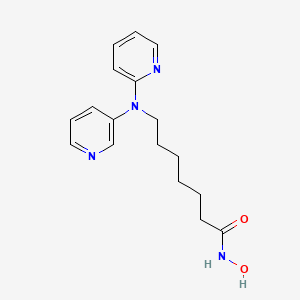

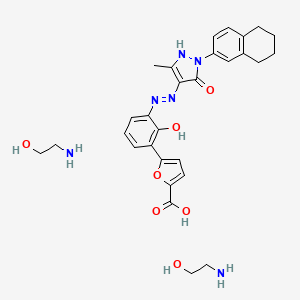

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)